molecular formula C25H20N2O4 B11103932 3,5-Bis(cinnamoylamino)benzoic acid

3,5-Bis(cinnamoylamino)benzoic acid

Cat. No.: B11103932
M. Wt: 412.4 g/mol
InChI Key: VQQRONMQSLHUDQ-PHEQNACWSA-N
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Description

3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound characterized by its complex structure, which includes two phenylpropenoyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID typically involves a multi-step process. One common method includes the reaction of 3,5-diaminobenzoic acid with cinnamoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The phenylpropenoyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The double bonds in the phenylpropenoyl groups can be reduced to form saturated derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in NMR spectroscopy as an internal standard.

    3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Used in the synthesis of coordination polymers with unique opto-electronic properties.

Uniqueness: 3,5-BIS{[(E)-3-PHENYL-2-PROPENOYL]AMINO}BENZOIC ACID is unique due to its dual phenylpropenoyl groups, which confer specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other benzoic acid derivatives and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

3,5-bis[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C25H20N2O4/c28-23(13-11-18-7-3-1-4-8-18)26-21-15-20(25(30)31)16-22(17-21)27-24(29)14-12-19-9-5-2-6-10-19/h1-17H,(H,26,28)(H,27,29)(H,30,31)/b13-11+,14-12+

InChI Key

VQQRONMQSLHUDQ-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C=CC3=CC=CC=C3

solubility

52.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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